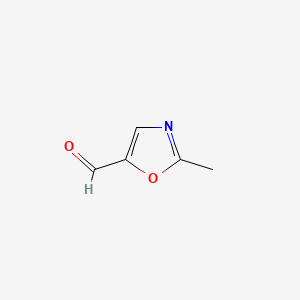
p-Fluoro Prasugrel-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Fluoro Prasugrel-d4 Hydrochloride is a stable isotope-labeled compound used primarily in analytical method development, method validation, and quality control applications. It is a derivative of Prasugrel, an antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome. The compound is identified by CAS No. 1794753-98-2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of p-Fluoro Prasugrel-d4 Hydrochloride involves several steps, starting from the synthesis of Prasugrel. The process typically includes the following steps :
Formation of the Thienopyridine Core: This involves the reaction of a halogenated precursor with a thienopyridine derivative under controlled conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via a substitution reaction using a fluorinating agent.
Deuterium Labeling: The deuterium atoms are incorporated through a specific labeling process to achieve the desired isotopic composition.
Hydrochloride Salt Formation: The final step involves converting the compound into its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Análisis De Reacciones Químicas
Types of Reactions
p-Fluoro Prasugrel-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Nucleophilic reagents such as sodium azide or potassium cyanide in polar solvents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs .
Aplicaciones Científicas De Investigación
p-Fluoro Prasugrel-d4 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the biochemical pathways of Prasugrel and its derivatives.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in quality control processes for the production of Prasugrel and related pharmaceuticals .
Mecanismo De Acción
p-Fluoro Prasugrel-d4 Hydrochloride, like Prasugrel, is a prodrug that requires enzymatic transformation to its active metabolite. The active metabolite irreversibly binds to P2Y12 type ADP receptors on platelets, preventing the activation of the GPIIb/IIIa receptor complex. This inhibition reduces platelet activation and aggregation, thereby preventing thrombotic events .
Comparación Con Compuestos Similares
Similar Compounds
Prasugrel: The parent compound, used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with a similar mechanism of action.
Ticlopidine: An older antiplatelet agent with a similar chemical structure
Uniqueness
p-Fluoro Prasugrel-d4 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide distinct mass spectrometric signatures, aiding in precise quantification and tracing studies .
Propiedades
Número CAS |
1794753-98-2 |
|---|---|
Fórmula molecular |
C20H21ClFNO3S |
Peso molecular |
413.925 |
Nombre IUPAC |
[5-[2-cyclopropyl-2-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13;/h4-7,10,14,19H,2-3,8-9,11H2,1H3;1H/i4D,5D,6D,7D; |
Clave InChI |
VORROWWIWNJHRE-OAIJHCBKSA-N |
SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4.Cl |
Sinónimos |
2-[1-[2-Cyclopropyl-1-(4-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride; p-Fluoroprasugrel-d4 Hydrochloride; 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl-d4)ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


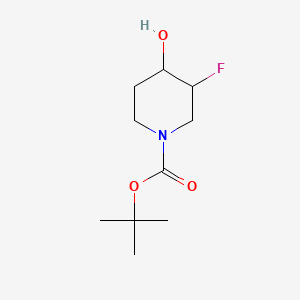
![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)
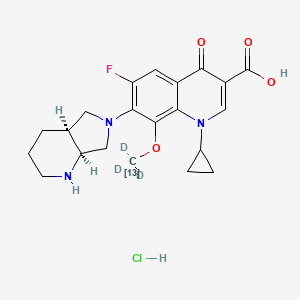
![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
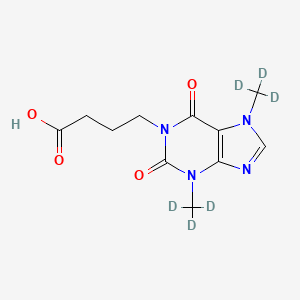
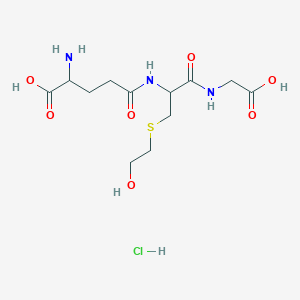
![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)
